REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](O)[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[NH2:1][C:2]1[N:7]=[C:6]([Cl:15])[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[N:3]=1
|
Name
|
|
Quantity
|
8.35 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)O)C(C)(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
Excess phosphorus oxychloride was removed under vacuum
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Type
|
DISSOLUTION
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Details
|
the residue dissolved in 100 mL of ethanol
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
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Type
|
FILTRATION
|
Details
|
The residue was filtered
|
Type
|
CUSTOM
|
Details
|
to give a white solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |